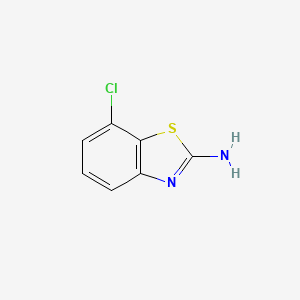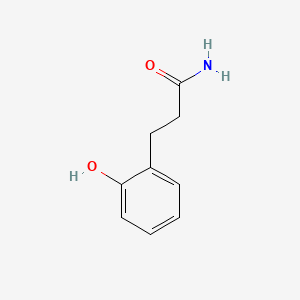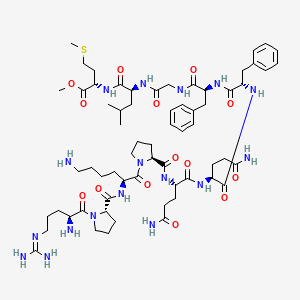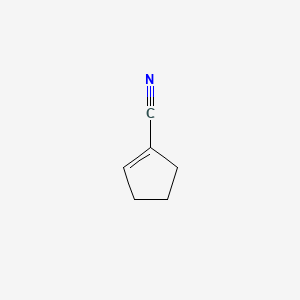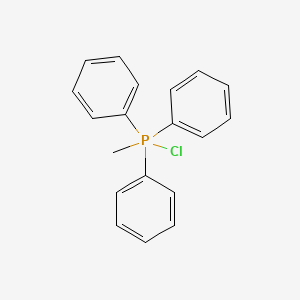
クロロメチルトリフェニルホスホラン
説明
Phosphorane, chloromethyltriphenyl-, also known as (Chloromethylene)triphenylphosphorane, is an organophosphorus compound with the formula Ph3P=CHCl (Ph = phenyl). It is a white solid but is usually generated and used in situ as a reagent in organic synthesis . It is structurally and chemically related to methylenetriphenylphosphorane .
Synthesis Analysis
The reagent is prepared from the chloromethylphosphonium salt [Ph3PCH2Cl]Cl by treatment with a strong base. The phosphonium compound is generated by treatment of triphenylphosphine with chloroiodomethane . Other synthesis routes have also been developed, such as the combustion method, the sol–gel method, the precipitation method, the hydrothermal method, ultrasonic spray pyrolysis, extraction pyrolytic technique, hydrolysis, and decomposition .
Molecular Structure Analysis
The molecular structure of (Chloromethylene)triphenylphosphorane is characterized by the presence of a phosphorus atom bonded to a chloromethyl group and three phenyl groups . The exact structure can be determined using techniques such as single crystal X-ray analyses and IR, 1H, and 31P NMR spectroscopy .
Chemical Reactions Analysis
(Chloromethylene)triphenylphosphorane is known to convert aldehydes to vinyl chlorides: RCHO + Ph3P=CHCl → RCH=CHCl + Ph3PO. These vinyl chlorides undergo dehydrochlorination to give alkynes . Other reactions involving phosphorus ylides have also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of (Chloromethylene)triphenylphosphorane include its appearance as a white solid . Its chemical formula is C19H16ClP and it has a molar mass of 310.76 g·mol−1 . More detailed properties can be determined using various physicochemical analysis techniques .
科学的研究の応用
ラジカル生成と反応
クロロメチルトリフェニルホスホランなどの第3級ホスフィンは、さまざまな現代的な有機変換を促進する効果的な有機触媒/試薬として開発されてきました . しかし、ラジカル生成と反応におけるそれらの応用は、比較的あまり調査されていません . ホスフィン-中心ラジカル種は、ホスフィン-酸化剤電荷移動過程、光レドックス触媒、電気化学的酸化など、さまざまな第3級ホスフィンから生成され、多くの前例のない活性化モードと反応をもたらす可能性があります .
有機合成
ポリマー担持トリフェニルホスフィン(PS-TPP)は、関連する化合物であり、有機合成においてさまざまな用途があります . PS-TPPとの構造的類似性を考えると、クロロメチルトリフェニルホスホランは同様の用途を持つ可能性があります。
有機触媒
ホスフィン有機触媒は、過去20年間、繁栄した成長を見せてきました . 第3級ホスフィンを有機反応の促進剤として使用した事例は、1963年に遡ります . 現在までに、第3級ホスフィンを反応触媒として用いることで、数え切れないほどの効率的な方法が確立され、化学選択的、位置選択的、立体選択的な変換が行われています .
治療的用途
リン含有ポリマーは、治療的用途における使用に関連する特徴を持っています . クロロメチルトリフェニルホスホランはポリマーではありませんが、ポリマー構造に組み込み、潜在的な治療用途を持つリン含有ポリマーを生成できる可能性があります。
新規ホスフィンの合成
2020年に発表された、P-C結合のみを含む第3級ホスフィンの合成と反応に関する文献を紹介します . 新規ホスフィンへのさまざまな合成アプローチに関するデータがまとめられ、レビューされています .
ホスフィンの調製
この合成アプローチは、現在でも最も広く使用されている汎用的な方法です . グリニャール有機マグネシウム試薬と対応するクロロホスフィンとの相互作用は、既知のジメチル(1-ピレニル)ホスフィンへのより便利な合成経路であることがわかりました .
作用機序
Target of Action
The primary targets of Phosphorane, chloromethyltriphenyl- are aldehydes and ketones . These compounds are crucial in various biochemical processes, and their interaction with Phosphorane, chloromethyltriphenyl- leads to the formation of alkenes .
Mode of Action
Phosphorane, chloromethyltriphenyl- interacts with its targets through a process known as the Wittig reaction . This involves an initial nucleophilic addition step, followed by a coordination step to form a four-membered ring, which decomposes to the product via a ring rearrangement reaction .
Biochemical Pathways
The Wittig reaction, facilitated by Phosphorane, chloromethyltriphenyl-, affects the biochemical pathways involving aldehydes and ketones . The resulting alkenes can further participate in various biochemical reactions, leading to diverse downstream effects.
Pharmacokinetics
Its solubility, stability, and reactivity suggest that it may have unique pharmacokinetic properties .
Result of Action
The interaction of Phosphorane, chloromethyltriphenyl- with aldehydes and ketones results in the formation of alkenes . This transformation is significant in organic synthesis, leading to the production of a wide range of organic compounds.
将来の方向性
The future directions in the field of phosphorus ylides, including (Chloromethylene)triphenylphosphorane, involve their applications in radical generation and reactions . The development of new high-efficiency composite dry powders requires a better understanding of fundamental physical-chemical mechanisms of their effects on flame .
特性
IUPAC Name |
chloro-methyl-triphenyl-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClP/c1-21(20,17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYINRRLVMWFOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972799 | |
| Record name | Chloro(methyl)triphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57283-72-4 | |
| Record name | Chloromethyltriphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57283-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorane, chloromethyltriphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057283724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorane, chloromethyltriphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloro(methyl)triphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



